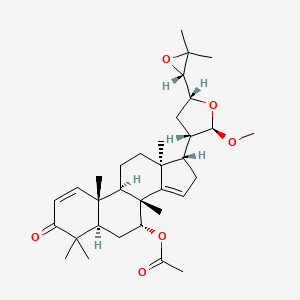

Bruceajavanin B

Description

Contextualizing Bruceajavanin B within the Brucea Genus

Brucea javanica (L.) Merr., commonly known as Macassar kernels or Java brucea, is a shrub or small tree belonging to the Simaroubaceae family. wikipedia.org It is found in regions from Sri Lanka and India to China, Indochina, Malesia, New Guinea, and Australia. wikipedia.org The plant has a long history of use in traditional medicine systems, particularly in Chinese medicine where it is called "Ya-dan-zi". frontiersin.org The first recorded use in Chinese medicine dates back to the Qing Dynasty (1368–1644 AD). frontiersin.org

Traditionally, various parts of the plant, especially the fruits, have been used to treat ailments such as dysentery, malaria, diarrhea, and cancer. frontiersin.orgprota4u.org The fruit is also recorded in the Chinese Pharmacopoeia for these uses. frontiersin.org Other traditional applications include the treatment of hemorrhoids, corns, warts, and ulcers. prota4u.org The leaves have been used as a poultice for conditions like an enlarged spleen and centipede bites. prota4u.org The plant's widespread use in traditional practices underscores its importance as a source of bioactive compounds. frontiersin.org

Brucea javanica is a rich source of various classes of chemical compounds, with over 200 metabolites identified. researchgate.net The primary classes include quassinoids, triterpenoids, and alkaloids. frontiersin.orgnih.gov

Triterpenoids: this compound is classified as an apotirucallane-type triterpenoid (B12794562). researchgate.net Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene. In B. javanica, triterpenoids represent a significant, though smaller, class of compounds compared to quassinoids. researchgate.net

Quassinoids: These are highly oxygenated and structurally complex triterpene degradation products, considered taxonomic markers for the Simaroubaceae family. scielo.br They are the most studied components of B. javanica due to their potent biological activities, particularly their anti-tumor effects. nih.govresearchgate.net While this compound is a triterpenoid, its co-occurrence with a vast array of quassinoids in the same plant is a key feature of the chemical profile of Brucea javanica.

Origin and Ethnobotanical Significance of Brucea javanica as a Source Organism

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first isolated and characterized in 1994 by Kitagawa and colleagues from the stems of Brucea javanica collected in Indonesia. prota4u.orgisroset.org This discovery was part of a broader investigation into the chemical constituents of Indonesian medicinal plants. isroset.org Alongside this compound, two other new triterpenoids, bruceajavanin A and dihydrobruceajavanin A, were also identified. isroset.orgnih.gov The structural elucidation of these compounds was achieved through extensive spectroscopic data analysis. researchgate.net

Initial research highlighted the potential biological activity of these newly discovered triterpenoids. Early studies demonstrated that this compound, along with bruceajavanin A and dihydrobruceajavanin A, exhibited inhibitory effects on the chloroquine-resistant K1 strain of Plasmodium falciparum in vitro, indicating potential antimalarial properties. prota4u.org

Contemporary Relevance and Research Landscape of this compound

While much of the research on Brucea javanica has focused on its abundant and highly active quassinoids like brusatol (B1667952) and bruceine D, the triterpenoids, including this compound, remain a subject of interest. frontiersin.org Modern pharmacological studies continue to explore the diverse biological activities of compounds isolated from this plant, which include anti-inflammatory, anti-viral, and cytotoxic effects. frontiersin.orgresearchgate.net

The current research landscape acknowledges that while many chemical constituents have been isolated from B. javanica, only a limited number have undergone thorough pharmacological evaluation. frontiersin.org This suggests that the full therapeutic potential of many compounds, including this compound, may not yet be fully understood. The focus of future investigations is likely to include in-depth pharmacological studies to elucidate the molecular mechanisms of action of these less-studied bioactive compounds. frontiersin.org

Detailed Research Findings

| Aspect | Details | Source Index |

|---|---|---|

| Compound Name | This compound | isroset.org |

| Source Organism | Brucea javanica (L.) Merr. (Simaroubaceae) | wikipedia.org |

| Plant Part | Stems | prota4u.orgisroset.org |

| Chemical Classification | Apotirucallane-type Triterpenoid | researchgate.net |

| Year of Discovery | 1994 | prota4u.orgisroset.org |

| Initial Biological Activity | Inhibitory activity against chloroquine-resistant Plasmodium falciparum K1 strain in vitro | prota4u.org |

Structure

3D Structure

Properties

CAS No. |

161043-67-0 |

|---|---|

Molecular Formula |

C7H4Cl2FNO2 |

IUPAC Name |

[(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C33H48O6/c1-18(34)37-26-17-24-29(2,3)25(35)13-15-32(24,7)23-12-14-31(6)20(10-11-22(31)33(23,26)8)19-16-21(38-28(19)36-9)27-30(4,5)39-27/h11,13,15,19-21,23-24,26-28H,10,12,14,16-17H2,1-9H3/t19-,20-,21+,23+,24-,26+,27-,28+,31-,32+,33-/m0/s1 |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC)C6C(O6)(C)C)C)C)(C)C |

Synonyms |

bruceajavanin B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Bruceajavanin B

Methodologies for Extraction and Purification from Biological Matrices

The initial step in studying Bruceajavanin B involves its extraction from the plant material, followed by a meticulous purification process to isolate the compound from a complex mixture of other phytochemicals. thieme-connect.comresearchgate.net

Solvent-Based Extraction Protocols

The process commences with the collection and preparation of the stems of Brucea javanica. These are typically dried and ground into a powder to maximize the surface area for solvent interaction. A common and effective method for extracting compounds like triterpenoids is solvent extraction. mdpi.commdpi.com

For the isolation of this compound, a multi-step solvent extraction is often employed. prota4u.org The powdered plant material is subjected to extraction with a series of organic solvents of increasing polarity. This sequential process begins with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. This is followed by extraction with a more polar solvent, such as methanol (B129727). The methanolic extract, which contains a wide range of compounds including triterpenoids, is then concentrated under reduced pressure to yield a crude extract. prota4u.org This crude extract is then partitioned between water and a solvent like chloroform (B151607) to further separate compounds based on their polarity. thieme-connect.com

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

The crude extract obtained from solvent partitioning is a complex mixture requiring further separation. Chromatographic techniques are indispensable for purifying individual compounds. researchgate.net

Column Chromatography (CC): The extract is first subjected to column chromatography over silica (B1680970) gel. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). By gradually increasing the polarity of the solvent system—for example, a gradient of chloroform and methanol—different fractions are collected. researchgate.net Fractions containing compounds with similar chromatographic behavior are pooled based on analysis by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography that show the presence of the target compound are further purified using High-Performance Liquid Chromatography (HPLC). researchgate.net Typically, a reversed-phase column (like an ODS or C18 column) is used. This method separates compounds based on their hydrophobicity. A mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water, is used to elute the compounds. The high resolution of HPLC allows for the isolation of this compound in a pure form. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of advanced spectroscopic and spectrometric methods. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for each unique proton, with their chemical shifts (δ) indicating the electronic environment and splitting patterns revealing adjacent protons. researchgate.net

¹³C NMR (Carbon-13 NMR): This method identifies all the unique carbon atoms in the molecule. pressbooks.pub The ¹³C NMR spectrum of this compound displays a signal for each carbon, with the chemical shift providing clues about its hybridization (sp³, sp², sp) and the nature of its attached atoms (e.g., oxygen, other carbons). pressbooks.pubbhu.ac.in

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY establishes correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

The specific NMR data for this compound, as reported in scientific literature, allows for the precise assignment of all proton and carbon signals, defining the connectivity and stereochemistry of the molecule.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: The following table is a representative example based on typical values for similar triterpenoid (B12794562) structures. Actual values are determined from experimental data.)

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| 1 | 1.55 (m) | 38.5 |

| 3 | 3.20 (dd, J=11.5, 4.5) | 78.9 |

| 5 | 1.25 (m) | 55.8 |

| 7 | 4.50 (br s) | 71.2 |

| 21 | 5.30 (q, J=7.0) | 120.5 |

| 22 | 2.10 (s) | 21.0 |

| 28 | 0.85 (s) | 28.1 |

| 29 | 0.95 (s) | 16.5 |

| 30 | 1.15 (s) | 25.7 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. uni-rostock.de HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (to several decimal places). iitb.ac.inmdpi.com By comparing this highly accurate mass to the calculated masses of potential elemental compositions, the unambiguous molecular formula of this compound can be established. This information is fundamental and complements the structural fragments identified by NMR. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), providing further confirmation of the structural features deduced from NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any conjugated systems (alternating single and double bonds) within the molecule. The wavelength of maximum absorption (λmax) can indicate the presence of chromophores, which helps to confirm parts of the molecular structure, such as conjugated enone systems.

Through the combined and careful analysis of data from all these techniques, the complete and unambiguous three-dimensional structure of this compound has been successfully elucidated. prota4u.orguni-duesseldorf.de

Stereochemical Assignments and Conformational Analysis

The definitive structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques. jst.go.jpnih.gov While the original research by Kitagawa et al. provides the foundational data, the methodologies employed are standard in the structural determination of complex natural products. jst.go.jp The assignment of relative and absolute stereochemistry for intricate molecules like this compound typically relies on a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The elucidation of the planar structure and relative stereochemistry of triterpenoids is heavily dependent on 1D and 2D NMR experiments. For a compound like this compound, techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These analyses help piece together the carbon skeleton and the placement of functional groups.

The crucial stereochemical relationships are often determined using Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY). libretexts.org These experiments detect through-space correlations between protons that are in close proximity, allowing for the determination of their relative orientation (e.g., axial vs. equatorial, or on the same face of a ring system). libretexts.org For instance, the stereochemistry of newly isolated triterpenoids from Brucea javanica, such as bruceajavanin C, was successfully elucidated using comprehensive 2D-NMR spectroscopic analysis. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement, which in turn yields the molecular formula.

Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral molecules is often established using CD spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light. By comparing the experimental CD spectrum of the natural product to the spectra of known compounds or to spectra generated by theoretical calculations (e.g., Time-Dependent Density Functional Theory - TDDFT), the absolute stereochemistry of the chiral centers can be assigned.

Isomeric and Analogous Compounds Co-isolated from Brucea javanica

The phytochemical landscape of Brucea javanica is exceptionally rich and diverse, with this compound being part of a large family of structurally related compounds. frontiersin.org Numerous isomers and analogs have been co-isolated from various parts of the plant, primarily other apotirucallane triterpenoids and a vast class of compounds known as quassinoids.

The direct analogs isolated alongside this compound from the plant's stems are Bruceajavanin A and Dihydrobruceajavanin A. jst.go.jpnih.gov These compounds share the same apotirucallane core, differing only in their substitution patterns or saturation levels.

| Compound Name | Structural Relationship to this compound | Source within Plant | Reference |

|---|---|---|---|

| Bruceajavanin A | Directly co-isolated analog | Stems | jst.go.jpnih.gov |

| Dihydrobruceajavanin A | Directly co-isolated analog | Stems | jst.go.jpnih.gov |

| Bruceajavanin C | Analogous apotirucallane triterpenoid | Aerial parts | nih.gov |

| Brujavanones A-N | Series of 14 analogous apotirucallane triterpenoids | Twigs | researchgate.net |

Biosynthesis and Biogenetic Considerations of Bruceajavanin B

Proposed Biogenetic Pathway from Isoprenoid Precursors

The journey to Bruceajavanin B begins with the fundamental building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These five-carbon units are the starting point for the elaborate construction of the C20 quassinoid skeleton.

Mevalonate (B85504) Pathway (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathway Integration

In plants, two primary pathways are responsible for producing IPP and DMAPP: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. nih.govplos.org While the MVA pathway is generally the source of precursors for sesquiterpenoids and triterpenoids, and the MEP pathway for monoterpenoids and diterpenoids, there is evidence of crosstalk between them. plos.org Triterpenoids, the broader class to which quassinoids belong, are primarily synthesized via the MVA pathway. nih.govfrontiersin.org This pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to form IPP and DMAPP. nih.gov

Cyclization and Rearrangement Mechanisms in Triterpenoid (B12794562) Biosynthesis

The biosynthesis of triterpenoids is characterized by remarkable cascade cyclizations and rearrangements of an acyclic precursor, 2,3-oxidosqualene (B107256). hebmu.edu.cnrsc.org This C30 compound is formed by the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, which are themselves products of IPP and DMAPP condensation. The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), can lead to a vast diversity of tetra- and pentacyclic triterpene skeletons. hebmu.edu.cnrsc.org

For quassinoids, the proposed pathway involves the formation of a protolimonoid intermediate, such as melianol (B1676181). nih.govfrontiersin.org This suggests an evolutionary link between the biosynthesis of quassinoids and limonoids, another class of modified triterpenoids. nih.govfrontiersin.org The formation of the quassinoid scaffold from a protolimonoid precursor necessitates a series of complex skeletal rearrangements. These post-cyclization modifications are a key feature of quassinoid biosynthesis and involve enzymatic processes that alter the already-formed carbon skeleton. nih.govacs.org These rearrangements can include methyl group migrations and the formation of features like cyclopropane (B1198618) rings, which are characteristic of some modified triterpenoids. nih.govacs.org

Enzymatic Machinery Involved in this compound Formation

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze specific steps in the pathway. numberanalytics.com Key enzyme families involved include:

Oxidosqualene Cyclases (OSCs): These enzymes initiate the cyclization of 2,3-oxidosqualene to form the initial triterpenoid backbone. frontiersin.org

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is crucial for the extensive oxidative modifications that occur throughout the pathway. frontiersin.orgnumberanalytics.com They are responsible for introducing hydroxyl groups and other functionalities that are characteristic of quassinoids.

Isomerases: These enzymes facilitate the complex skeletal rearrangements that transform the initial cyclized structure into the final quassinoid scaffold. nih.govacs.orgnumberanalytics.com

Oxidoreductases: These enzymes catalyze various reduction and oxidation reactions that are essential for the formation of the final product. numberanalytics.com

Recent research has begun to identify specific enzymes involved in the early stages of quassinoid biosynthesis in plants like Ailanthus altissima. nih.govfrontiersin.org For instance, an oxidosqualene cyclase and two cytochrome P450s have been identified that together produce the protolimonoid melianol. nih.gov Further research is needed to elucidate the specific enzymes that catalyze the subsequent complex rearrangements leading to this compound.

Regulation of Biosynthesis within the Plant System

The production of specialized metabolites like this compound is tightly regulated within the plant. This regulation can occur at multiple levels, including the transcriptional control of biosynthetic genes and post-translational modifications of the enzymes themselves. numberanalytics.com The expression of the genes encoding the biosynthetic enzymes is often tissue-specific and can be influenced by developmental cues and environmental factors. frontiersin.org

For example, the activity of key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can be regulated by feedback inhibition from downstream products. plos.org Furthermore, the expression of biosynthetic genes can be coordinated, forming co-expressed gene clusters that facilitate the efficient production of the final compound. acs.org Understanding these regulatory networks is essential for any attempts to enhance the production of this compound through metabolic engineering.

Comparative Analysis with Biosynthetic Routes of Related Triterpenoids/Quassinoids

The biosynthesis of this compound shares significant similarities with that of other quassinoids and related triterpenoids, particularly limonoids. The discovery that quassinoids, like limonoids, are derived from the protolimonoid melianol provides strong evidence for a common evolutionary origin. nih.govfrontiersin.org Both pathways begin with the same initial cyclization and oxidation steps.

However, the subsequent skeletal modifications diverge significantly, leading to the distinct structural features of quassinoids and limonoids. nih.gov While limonoid biosynthesis involves the cleavage of the C-C bond between C13 and C14, quassinoid formation is characterized by more extensive rearrangements and loss of carbon atoms, resulting in the characteristic C20, C19, or C18 skeletons. researchgate.netresearchgate.net

A comparative analysis of the enzymes involved in these pathways reveals homologous enzymes performing similar initial functions, followed by distinct enzymes that catalyze the unique rearrangements characteristic of each class of compounds. nih.gov This highlights how nature has evolved to create vast chemical diversity from a common precursor through the recruitment and modification of enzymatic machinery.

Preclinical Pharmacological Activities of Bruceajavanin B

In Vitro Cytotoxic Activities Against Non-Human and Human Cell Lines

Efficacy Against Protozoan Parasites (e.g., Plasmodium falciparum K1 strain)

While research has been conducted on various quassinoids from Brucea javanica for their antiplasmodial properties, specific data on the efficacy of Bruceajavanin B against the Plasmodium falciparum K1 strain is not prominently available in the reviewed literature. However, other related compounds from the same plant have shown significant activity. For instance, compound 3 (11-dehydroklaineanone), isolated alongside this compound, demonstrated excellent antiplasmodial activity against the P. falciparum K1 strain with an IC50 value of 0.58 μg/ml. researchgate.netresearchgate.net

Cytotoxicity Profiles Against Specific Cancer Cell Lines (e.g., Murine Leukemia, Human Oral Cavity Cancer KB cells, excluding human clinical trial context)

This compound has demonstrated notable cytotoxic activity against human oral cavity cancer (KB) cells. frontiersin.org In one study, it exhibited an IC50 value of 2.36 μg/ml against this cell line. researchgate.net This indicates its potential as a cytotoxic agent against this specific type of cancer cell. researchgate.netfrontiersin.org

For comparison, a related compound, Brujavanol A, showed even greater potency against KB cells with an IC50 value of 1.30 μg/ml. researchgate.net Other quassinoids from Brucea javanica have also been tested against murine leukemia cells. For example, javanicosides I, J, K, and L displayed moderate cytotoxic activity on P-388 murine leukemia cells with IC50 values of 7.5, 2.3, 1.6, and 2.9 μg/ml, respectively. frontiersin.org

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 Value (μg/ml) |

|---|---|---|

| This compound | Human Oral Cavity Cancer (KB) | 2.36 researchgate.net |

| Brujavanol A | Human Oral Cavity Cancer (KB) | 1.30 researchgate.net |

| Javanicoside I | P-388 Murine Leukemia | 7.5 frontiersin.org |

| Javanicoside J | P-388 Murine Leukemia | 2.3 frontiersin.org |

| Javanicoside K | P-388 Murine Leukemia | 1.6 frontiersin.org |

| Javanicoside L | P-388 Murine Leukemia | 2.9 frontiersin.org |

In Vivo Studies in Animal Models (excluding human trials)

Efficacy in Relevant Disease Models (e.g., Antimalarial activity)

Specific in vivo studies focusing on the antimalarial activity of isolated this compound in animal models were not detailed in the available search results. However, extracts from the root of Brucea mollis, a related plant, have shown promising in vivo antiplasmodial activity against Plasmodium yoelli N-67 strain in Swiss albino mice. researchgate.net The methanolic-chloroform and methanolic-aqueous extracts recorded significant activity, suggesting that quassinoids as a class, which includes this compound, may contribute to these effects. researchgate.net

Preclinical Efficacy in Other Biological Systems (e.g., anti-inflammatory, antiviral, if reported in animal models)

The reviewed literature did not provide specific information on the in vivo anti-inflammatory or antiviral activities of this compound in animal models. Research on other phytochemicals has demonstrated anti-inflammatory effects in models like carrageenan-induced paw edema in mice. explorationpub.com Similarly, various animal models exist for studying antiviral activity, including those for hepatitis B virus. nih.govmdpi.comfrontiersin.org However, direct studies involving this compound in these systems were not found.

Modulation of Cellular Processes (e.g., Apoptosis, Cell Cycle) (Preclinical)

The precise mechanisms by which this compound modulates cellular processes such as apoptosis and the cell cycle have not been extensively detailed in the provided search results. However, the broader class of quassinoids and other compounds from Brucea javanica are known to induce apoptosis in cancer cells. frontiersin.org For example, Brusatol (B1667952), another quassinoid from the plant, has been shown to induce apoptosis in human gastric cancer cells. frontiersin.org

The induction of apoptosis is a key mechanism for the anti-cancer effects of many natural compounds. nih.gov This process can be initiated through various signaling pathways, including those involving death receptors and mitochondria. nih.gov Furthermore, the cell cycle is a tightly regulated process, and its disruption can lead to inhibition of cell proliferation. wikipedia.orgbdbiosciences.com Compounds that can arrest the cell cycle at specific phases are considered to have therapeutic potential. wikipedia.org While it is plausible that this compound exerts its cytotoxic effects through modulation of apoptosis and the cell cycle, specific preclinical studies elucidating these pathways for this particular compound are needed for confirmation.

Molecular and Cellular Mechanisms of Action of Bruceajavanin B

Identification of Molecular Targets and Signaling Pathways

Research into the precise molecular targets of Bruceajavanin B is still in its early stages. Unlike other more studied quassinoids from Brucea javanica, such as Brusatol (B1667952) or Bruceine D, the specific enzymes, receptors, and proteins that directly interact with this compound have not been extensively characterized.

Interaction with Specific Enzymes or Receptors

There is currently a lack of specific data from peer-reviewed studies identifying direct interactions between this compound and specific cellular enzymes or receptors. While computational docking studies and in-silico analyses are often used to predict potential binding affinities, specific experimental validation for this compound's receptor binding profile is not detailed in the available literature. researchgate.net

Modulation of Protein Expression and Activity

The effect of this compound on the expression and activity of specific proteins remains an area for future research. Studies on other compounds from Brucea javanica have shown significant modulation of key proteins involved in cancer progression, such as Bcl-2, but similar data specifically for this compound is not available. nih.govnih.govmdpi.comnih.gov

Cellular Pathways Impacted by this compound

The broader extracts of Brucea javanica are known to impact multiple cellular pathways leading to anti-cancer effects. nih.gov However, attributing these effects specifically to this compound requires further investigation.

Induction of Apoptosis (e.g., Mitochondrial Pathway, Death Receptor Pathway)

Apoptosis, or programmed cell death, is a critical mechanism through which many anti-cancer compounds exert their effects. This process can be initiated through the intrinsic (mitochondrial) pathway, involving proteins like Bax and Bcl-2, or the extrinsic (death receptor) pathway. cusabio.commdpi.compatnawomenscollege.in While extracts of Brucea javanica are known to induce apoptosis through caspase activation, studies specifically delineating the role of this compound in activating either the mitochondrial or death receptor pathways have not been identified. nih.govnih.gov

Cell Cycle Arrest Mechanisms

Cell cycle arrest is a mechanism that prevents cancer cells from proliferating. frontiersin.orgelifesciences.org This can occur at various checkpoints, such as G1/S or G2/M, and often involves the modulation of proteins like cyclins and cyclin-dependent kinases (CDKs). plos.orgnih.gov Currently, there are no specific studies demonstrating that this compound induces cell cycle arrest or detailing its effects on cell cycle regulatory proteins. patnawomenscollege.innih.gov

Influence on Key Signaling Cascades (e.g., PI3K/Akt, p38 MAPK, JNK, STAT3, Akt/mTOR)

Key signaling cascades are fundamental in controlling cell survival, proliferation, and metastasis. Dysregulation of these pathways is a hallmark of cancer. genome.jpwikipedia.org

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition is a major target for cancer therapy. genome.jpwikipedia.orgarchivesofmedicalscience.com While some search results provide a keyword association between Brucea javanica compounds and this pathway, direct experimental evidence of this compound's inhibitory or modulatory effects on PI3K, Akt, or mTOR is not available in the reviewed literature. windows.netdntb.gov.ua

MAPK Pathways (p38 MAPK, JNK): The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are involved in cellular responses to stress, inflammation, and apoptosis. thno.orgijbs.commdpi.comnih.gov Specific studies investigating the influence of this compound on the p38 MAPK or JNK signaling pathways have not been found.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when persistently activated, promotes tumor cell proliferation and survival. nih.govmdpi.comscirp.orgfrontiersin.org While other compounds from Brucea javanica have been shown to inhibit STAT3 signaling, there is no direct evidence to confirm that this compound acts on this pathway. nih.govkisti.re.kr

The table below summarizes the lack of specific findings for this compound in the requested areas.

| Mechanism | Specific Findings for this compound |

|---|---|

| Interaction with Enzymes/Receptors | Data not available |

| Modulation of Protein Expression | Data not available |

| Induction of Apoptosis | Data not available |

| Cell Cycle Arrest | Data not available |

| Influence on PI3K/Akt/mTOR Pathway | Data not available |

| Influence on p38 MAPK/JNK Pathways | Data not available |

| Influence on STAT3 Pathway | Data not available |

High-Throughput Screening and Omics-Based Approaches for Mechanism Elucidation

The comprehensive elucidation of a natural compound's mechanism of action in the modern era is greatly accelerated by advanced methodologies such as high-throughput screening (HTS) and various omics-based approaches. nih.gov These technologies provide powerful tools for systematically identifying molecular targets and mapping the complex cellular pathways modulated by a bioactive compound. news-medical.netfrontiersin.org While research has identified this compound as a constituent of Brucea javanica, the application of these sophisticated techniques to specifically characterize its molecular and cellular mechanisms is not yet extensively documented in publicly available scientific literature. researchgate.netnih.gov However, understanding the principles of these methods provides a clear framework for how future research could rapidly advance our knowledge of this compound's biological activities.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) involves the automated testing of large numbers of chemical compounds against specific biological targets or cellular phenotypes. news-medical.net This methodology is a cornerstone of modern drug discovery, enabling the rapid identification of "hits"—compounds that produce a desired biological effect. news-medical.netresearchgate.net For a compound like this compound, HTS could be employed to screen extensive libraries of cellular targets, such as enzymes or receptors, to pinpoint direct molecular interactions.

A typical HTS campaign for this compound would involve several key stages:

Assay Development: Creating a robust and miniaturized assay sensitive to the biological activity of interest. This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay monitoring changes in cell viability, gene expression, or signaling pathway activation. accscience.com

Screening: Testing this compound across a panel of assays representing diverse biological pathways.

Data Analysis: Analyzing the large datasets generated to identify statistically significant "hits".

While specific HTS data for this compound is limited, a hypothetical screening approach can be conceptualized to illustrate its potential application.

| Assay Type | Target/Pathway | Principle | Potential Outcome for this compound |

|---|---|---|---|

| Biochemical | Kinase Panel (e.g., 100+ kinases) | Measures direct inhibition of kinase activity, often using fluorescence resonance energy transfer (FRET) or luminescence. researchgate.net | Identification of specific kinases that are directly inhibited, suggesting a role in disrupting cell signaling. |

| Cell-Based | Cancer Cell Line Panel (e.g., NCI-60) | Measures cytotoxicity across a diverse range of human cancer cell lines to identify selective activity. | Reveals if this compound has a broad anti-proliferative effect or is specific to certain cancer types. |

| Cell-Based | Reporter Gene Assay (e.g., NF-κB, STAT3) | Measures the activation or inhibition of a specific transcription factor pathway by quantifying the expression of a reporter gene (e.g., luciferase). | Elucidation of effects on key signaling pathways involved in inflammation or cancer, such as those modulated by related compounds from B. javanica. frontiersin.org |

| Cell-Based | Apoptosis/Necrosis Assay | Uses fluorescent dyes (e.g., Annexin V/Propidium Iodide) and automated microscopy to quantify the mode of cell death induced. | Determination of the primary mechanism of cytotoxicity (e.g., induction of programmed cell death). |

Omics-Based Approaches

Omics technologies offer a holistic view of the molecular changes within a biological system in response to a stimulus. nih.gov By simultaneously measuring entire sets of molecules like transcripts (transcriptomics) or proteins (proteomics), these approaches can uncover novel mechanisms, identify biomarkers, and reveal complex interaction networks without a priori knowledge of the drug's target. nih.govwikipedia.org

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell at a given moment, providing a snapshot of gene expression. nih.govfrontiersin.org Techniques like RNA sequencing (RNA-seq) can reveal which genes are up- or down-regulated following treatment with this compound. This information allows researchers to infer which biological pathways and cellular processes are most affected. frontiersin.org For instance, a transcriptomic analysis could reveal if this compound treatment leads to the activation of stress response pathways, cell cycle arrest, or modulation of immune signaling pathways.

| Gene Symbol | Function | Fold Change (Log2) | Associated Pathway | Potential Interpretation |

|---|---|---|---|---|

| CDKN1A (p21) | Cell cycle inhibitor | +3.5 | p53 Signaling Pathway | Induction of cell cycle arrest at the G1/S checkpoint. |

| BCL2 | Anti-apoptotic protein | -2.8 | Apoptosis Regulation | Suppression of anti-apoptotic factors, promoting cell death. |

| HMOX1 | Heme oxygenase 1 (oxidative stress response) | +4.1 | NRF2 Pathway | Activation of a cellular defense mechanism against oxidative stress. |

| VEGFA | Vascular endothelial growth factor A | -3.0 | Angiogenesis | Inhibition of pathways related to blood vessel formation. |

This table presents hypothetical data for illustrative purposes.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. wikipedia.orgnih.gov Since proteins are the primary functional molecules in the cell, proteomic analysis provides a direct readout of a compound's effect on cellular machinery. nih.gov Mass spectrometry-based techniques can identify and quantify thousands of proteins from cells treated with this compound. This can confirm whether changes observed at the transcript level translate to the protein level and can also uncover post-translational modifications (e.g., phosphorylation) that regulate protein activity. nih.govwikipedia.org

| Protein | UniProt ID | Fold Change (Treated vs. Control) | Cellular Function | Potential Interpretation |

|---|---|---|---|---|

| Caspase-3 (activated) | P42574 | +5.2 | Execution of apoptosis | Confirmation of apoptosis induction via cleavage and activation of effector caspases. |

| PCNA | P12004 | -3.7 | DNA replication and repair | Downregulation of proteins essential for cell proliferation, consistent with cell cycle arrest. |

| HSP70 | P0DMV8 | +2.9 | Protein folding, stress response | Induction of a cellular stress response, possibly due to protein misfolding or damage. |

| STAT3 (phosphorylated) | P40763 | -4.5 | Signal transduction, transcription | Inhibition of a key oncogenic signaling pathway at the post-translational level. |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies of Bruceajavanin B and Analogs

Identification of Essential Pharmacophores for Biological Activity

Bruceajavanin B belongs to the quassinoid class of compounds, which are highly oxygenated and structurally complex triterpene degradation products. scielo.br Quassinoids are known for a wide range of biological activities, including antitumor, antimalarial, and antiviral effects. scielo.brfrontiersin.org The characteristic structural conformation of quassinoids is directly related to their activity. scielo.br

A crucial pharmacophore for the biological activity of many quassinoids is the presence of an α,β-unsaturated ketone in the A-ring and an epoxymethylene bond in the C-ring. scielo.br These features are considered essential for activities like antimalarial effects. scielo.br The core structure of quassinoids, a highly oxygenated and structurally diversified tetracyclic triterpene, provides the foundation for their biological functions. chemrxiv.orgresearchgate.net

The development of pharmacophore models, which consist of key features in a specific 3D arrangement, is a common strategy in drug discovery to identify and optimize molecules with desired biological activities. dovepress.com For a molecule to be biologically active, it needs to bind to a pharmacological target, and this interaction is often facilitated by specific functional groups and their spatial arrangement. nih.gov

Impact of Specific Functional Groups on Potency and Selectivity

The potency and selectivity of this compound and its analogs are significantly influenced by the presence and nature of specific functional groups. The ester group at C-15 is considered essential for the antimalarial activity of quassinoids. scielo.br

Modifications to the A-ring of related compound classes have been shown to impact biological activity, suggesting that this part of the molecule is crucial for interaction with biological targets. nih.gov For instance, in other classes of natural products, the presence of an α,β-unsaturated β-diketone moiety is critical for covalent interaction with proteins. nih.gov

The following table summarizes the impact of certain functional groups on the activity of quassinoids, providing insights that may be applicable to this compound.

| Functional Group/Structural Feature | Position | Impact on Biological Activity | Reference |

| α,β-unsaturated ketone | A-ring | Essential for antimalarial activity | scielo.br |

| Epoxymethylene bond | C-ring | Essential for antimalarial activity | scielo.br |

| Ester functional group | C-15 | Essential for antimalarial activity | scielo.br |

| Double bond | D-ring (C15-C16) | Can influence receptor activity | nih.gov |

Effects of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in the biological interactions of complex natural products like this compound. The specific three-dimensional arrangement of atoms and functional groups dictates how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. nih.govbiorxiv.org

For many biologically active molecules, the correct stereochemistry is essential for their interaction with protein targets, especially if the interaction involves a significant conformational change in the ligand (coupled folding and binding). nih.govbiorxiv.org Even subtle changes in the stereochemistry of a saccharide pendant group on a synthetic polymer can significantly affect its interaction with proteins, highlighting the importance of precise spatial arrangement. nih.gov

In the context of quassinoids, the complex stereochemistry of the fused ring system and the orientation of its various substituents are critical for their biological activity. Any alteration in the stereochemistry at key chiral centers could lead to a significant loss of potency by disrupting the optimal binding to the target protein. While specific studies on the stereochemistry of this compound are not detailed in the provided results, the general principles of stereochemistry in drug-target interactions are well-established and highly relevant. nih.govbiorxiv.org

Comparative SAR Analysis with Other Triterpenoids and Quassinoids from Brucea javanica

Brucea javanica is a rich source of various quassinoids and other triterpenoids, providing a valuable opportunity for comparative structure-activity relationship (SAR) analysis. frontiersin.orgnih.gov Quassinoids from this plant, such as brusatol (B1667952), bruceine A, bruceantin (B1667948), and bruceine D, have been extensively studied for their biological activities. nih.govvdoc.pub

A comparative analysis reveals common structural motifs that are important for activity across different quassinoids. For example, the presence of an ester at C-15 is a recurring feature associated with potent biological activity. scielo.brnih.gov

The table below presents a comparative overview of several quassinoids isolated from Brucea javanica and their reported biological activities.

| Compound | Key Structural Features | Reported Biological Activity | Reference |

| This compound | Apotirucallane-type triterpenoid (B12794562) | Not specified in search results | vdoc.pub |

| Brusatol | Quassinoid with ester at C-15 | Antiviral, Antitumor | nih.govresearchgate.net |

| Bruceantin | Quassinoid with ester at C-15 | Antiviral, Antineoplastic | frontiersin.orgnih.gov |

| Bruceine A | Quassinoid with ester at C-15 | Antiviral, Antiplasmodial | nih.govvdoc.pub |

| Bruceine D | Quassinoid with ester at C-15 | Antitumor | frontiersin.orgvdoc.pub |

| Bruceantinol | Quassinoid with ester at C-15 | Antiviral, Antineoplastic | frontiersin.orgnih.gov |

Synthetic and Semisynthetic Methodologies for Bruceajavanin B and Its Derivatives

Approaches to Total Synthesis of Bruceajavanin B

As of the latest available scientific literature, a total synthesis of this compound has not been reported. The immense structural complexity, characterized by a unique carbon skeleton, multiple stereogenic centers, and a dense array of functional groups, places it among the more challenging targets for total synthesis. numberanalytics.comnumberanalytics.com While the direct synthesis of this compound remains an unmet goal, the broader field of quassinoid synthesis has seen significant advancements. Chemists have successfully developed total syntheses for other complex quassinoids such as chaparrinone, glaucarubolone, and glaucarubinone. nih.govuef.fi These endeavors provide a valuable toolkit of synthetic strategies, including cascade reactions and asymmetric synthesis, that could potentially be adapted for the eventual construction of the this compound core. numberanalytics.com

Semisynthesis from Natural Precursors

Given the challenges of total synthesis, semisynthesis, which utilizes naturally occurring precursors, emerges as a more practical approach for accessing this compound analogs. numberanalytics.comresearchgate.net Quassinoids are often isolated from plant sources in low yields, making the chemical modification of more abundant, but biologically inactive, congeners an attractive strategy. numberanalytics.comresearchgate.net This approach allows for the generation of derivatives that can be used for structure-activity relationship (SAR) studies and potentially lead to compounds with improved therapeutic properties. scielo.brscielo.br

A common semisynthetic strategy involves the modification of existing functional groups on the quassinoid scaffold. For instance, the esterification of hydroxyl groups or the hydrolysis of glycosidic linkages to their corresponding aglycones are frequently employed techniques to create new derivatives. researchgate.net An example of such a modification is the acid-catalyzed hydrolysis and methanolysis of a related quassinoid glycoside, which demonstrates a straightforward method for altering the natural product's structure. aau.edu.et

Strategies for Structural Modification and Derivatization

The structural modification of quassinoids, including those closely related to this compound, is a key area of research aimed at enhancing their biological activity and reducing toxicity. scielo.brscielo.br These modifications can range from simple functional group changes to the construction of entirely new ring systems.

Functional Group Interconversions (e.g., Hydroxyl Group Modifications)

Functional group interconversions are a cornerstone of semisynthetic efforts within the quassinoid family. The numerous hydroxyl groups present on the this compound scaffold offer prime handles for chemical manipulation. These can be subjected to a variety of reactions, including:

Esterification: Conversion of hydroxyl groups to esters can significantly impact the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.

Etherification: Formation of ethers can also alter the polarity and bioavailability of the resulting derivative.

Oxidation: Selective oxidation of hydroxyl groups to ketones can influence the molecule's three-dimensional shape and its interactions with biological targets.

These modifications are often guided by the desire to improve the therapeutic index of the natural product by either increasing its potency or decreasing its adverse effects. scielo.br

Introduction of Novel Scaffolds or Side Chains

A more advanced strategy for derivatization involves the introduction of novel scaffolds or side chains. This can be achieved by leveraging existing functional groups to build new rings or append different chemical moieties. For example, research on bruceantin (B1667948), a structurally related quassinoid, has involved the synthesis of partial analogs focusing on the A/B-ring system. nih.gov This approach allows for the exploration of the importance of specific structural features for biological activity. While not directly applied to this compound, these studies provide a blueprint for how its structure could be systematically modified to probe its biological function.

Challenges and Advancements in Chemical Synthesis

The chemical synthesis of quassinoids like this compound is fraught with challenges that stem from their inherent structural complexity: numberanalytics.comuef.fi

Complex Carbon Skeleton: The intricate and often highly strained polycyclic framework is difficult to construct from simple starting materials.

Multiple Chiral Centers: The presence of numerous contiguous stereocenters requires precise control over stereochemistry throughout the synthetic sequence.

Dense Oxygenation: The high degree of oxidation, with multiple hydroxyl, ether, and lactone functionalities, necessitates the use of highly selective and mild reaction conditions.

Low Natural Abundance: The low isolation yields from natural sources make it difficult to obtain sufficient starting material for extensive derivatization studies. numberanalytics.com

Despite these hurdles, the field has seen significant progress. The development of powerful synthetic methodologies, such as cascade reactions that can form multiple bonds in a single step, and advances in asymmetric catalysis are paving the way for more efficient and elegant syntheses of complex natural products. numberanalytics.com The continued exploration of these innovative strategies will be crucial for the eventual total synthesis of this compound and the development of novel, therapeutically valuable analogs.

Derivatives and Analogs of Bruceajavanin B: Synthesis and Biological Evaluation

Design and Synthesis of Novel Bruceajavanin B Analogs

The design of new this compound analogs is a strategic process that primarily targets specific functional groups within the quassinoid structure. A key focus has been the modification of the C-15 ester side chain, which is believed to play a significant role in the compound's biological activity. By systematically altering this ester group, researchers aim to understand its impact and potentially improve the compound's properties. nih.gov This approach is guided by the understanding that the functionalized A-ring and the C-15 ester moiety are crucial components for the bioactivity of related quassinoids like bruceantin (B1667948). nih.gov

Synthetic strategies often involve multi-step processes starting from the isolated natural product. For instance, the synthesis of analogs can involve the acylation of the parent molecule, followed by selective deprotection and subsequent reaction with various anhydrides to create novel derivatives. While specific synthetic pathways for this compound analogs are not extensively detailed in the provided results, the general principles of modifying related natural products like betulin (B1666924) involve such strategic chemical transformations. researchgate.net

Another critical area for modification is the A/B-ring system of the quassinoid core. nih.gov The design and synthesis of A/B-ring partial analogs of bruceantin have been undertaken to explore their potential as antimalarial agents. nih.gov This suggests that similar strategies could be applied to this compound to develop analogs with improved activities. The synthesis of such analogs is a key step in establishing a library of compounds for further biological evaluation. nih.govnih.govekb.egrjptonline.orgmdpi.com

In Vitro and In Vivo (Non-human) Assessment of Analog Biological Activities

Once synthesized, novel this compound analogs undergo thorough biological testing. In vitro assays are crucial for the initial screening of these compounds. For instance, triterpenoids from the stems of Brucea javanica, including this compound, have been shown to inhibit the growth of the chloroquine-resistant K1 strain of Plasmodium falciparum in laboratory settings. prota4u.orgscribd.com Similarly, new derivatives are evaluated for their cytotoxic effects against various human tumor cell lines. researchgate.net

Promising results from in vitro studies pave the way for in vivo assessments in non-human models. For example, some quassinoids, such as bruceine A, B, and D, and brusatol (B1667952), have demonstrated activity against Plasmodium berghei infections in mice when administered orally. prota4u.orgscribd.com These animal studies are critical for determining the real-world potential of the synthesized analogs. The anti-inflammatory properties of Brucea javanica extracts and their components have also been investigated in both in vitro and in vivo models, showing an ability to reduce the production of inflammatory mediators. researchgate.net

The evaluation of these analogs is not limited to a single biological effect. Depending on the intended therapeutic application, a range of assays are employed to characterize the full biological profile of the newly synthesized compounds. nih.govscielo.br

Structure-Activity Relationship Refinements Based on Derivative Studies

The systematic synthesis and biological evaluation of analogs are fundamental to refining the structure-activity relationship (SAR) of this compound. SAR studies help to identify the key molecular features responsible for a compound's biological effects. For other complex natural products, it has been shown that modifications at specific positions can significantly impact potency and selectivity. nih.govrsc.orgnih.gov

For quassinoids, it is understood that the functional groups on the A-ring and the C-15 ester are critical for their bioactivity. nih.gov By creating a series of analogs with variations at these and other positions, researchers can map out which modifications lead to enhanced or diminished activity. For example, studies on other classes of compounds, such as benzimidazoles and phenolic acid derivatives, have demonstrated that the nature and position of substituents on the core scaffold greatly influence their anti-inflammatory or cytotoxic properties. nih.govuc.pt This systematic approach allows for a deeper understanding of how the chemical structure of this compound relates to its biological function, guiding the design of more effective future analogs. researchgate.net

Exploration of Enhanced Potency, Selectivity, or Stability in Analogs

A primary objective of creating derivatives of this compound is to develop analogs with improved therapeutic characteristics. This includes seeking enhanced potency, greater selectivity for target cells or pathogens, and increased metabolic stability. For instance, in the development of bryostatin (B1237437) analogs, the incorporation of a geminal dimethyl group at the C8 position was found to enhance potency. nih.gov Similarly, modifications to the A-ring of these analogs were shown to modulate their selectivity for different protein kinase C (PKC) isoforms. nih.gov

The principle of enhancing desired properties through chemical modification is a common strategy in drug discovery. For example, the synthesis of various heterocyclic derivatives is often aimed at improving their biological activity and pharmacokinetic profiles. researchgate.netnih.govekb.eg In the context of this compound, this could involve designing analogs that are more potent against their targets, such as cancer cells or malarial parasites, while exhibiting less toxicity towards healthy cells. Furthermore, improving the stability of the molecule can lead to a longer duration of action in the body. The ultimate goal is to generate new chemical entities with a superior therapeutic profile compared to the original natural product. chemrxiv.orgmdpi.com

Advanced Analytical Methodologies for Bruceajavanin B Research

Quantitative Determination Techniques in Biological and Plant Samples

The accurate measurement of Bruceajavanin B and related quassinoids in both plant materials and biological samples is fundamental for pharmacological and quality control studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of quassinoids in Brucea javanica. hilarispublisher.comresearchgate.net Coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous determination of multiple compounds based on their retention times and UV absorption spectra. phcog.comnih.gov

Researchers have developed and validated HPLC-DAD methods for the simultaneous quantification of several quassinoids, including bruceine A, B, D, and brusatol (B1667952), in B. javanica extracts. hilarispublisher.com These methods typically utilize a C18 reversed-phase column with a gradient elution system, often involving a mobile phase of methanol (B129727) and water. hilarispublisher.comresearchgate.net The detection wavelength is commonly set around 221 nm to achieve optimal sensitivity for these compounds. hilarispublisher.com The reliability of these methods is confirmed through validation parameters such as linearity, precision, accuracy, and recovery. hilarispublisher.comnotulaebotanicae.ro For instance, a developed HPLC method demonstrated good linearity for bruceoside A, bruceoside B, and brusatol with correlation coefficients of 0.9999. hilarispublisher.com The average recovery rates for these compounds were reported to be 96.1%, 106.3%, and 96.7%, respectively, indicating high accuracy. hilarispublisher.com

The application of HPLC-DAD is crucial for quality control, as the content of active quassinoids can vary significantly depending on the source of the plant material. hilarispublisher.com By establishing a reliable quantitative method, the quality and consistency of B. javanica extracts can be effectively monitored. hilarispublisher.com

Table 1: Example of HPLC Method Parameters for Quassinoid Analysis

| Parameter | Condition |

|---|---|

| Column | Cosmosil C18 (4.6 × 250 mm, 5 μm) hilarispublisher.com |

| Mobile Phase | Gradient of Methanol and Water hilarispublisher.com |

| Flow Rate | 1.0 mL/min hilarispublisher.com |

| Detection Wavelength | 221 nm hilarispublisher.com |

| Injection Volume | 10 µL hilarispublisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netnorthwestern.edu This technique combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer, allowing for the precise measurement of analytes even at very low concentrations. researchgate.net

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of quassinoids, such as bruceine D and E, in rat plasma. nih.gov These methods are essential for pharmacokinetic studies, providing data on absorption, distribution, metabolism, and excretion. nih.govnih.gov Typically, sample preparation involves protein precipitation to remove interferences from the plasma. frontiersin.orgresearchgate.net The analytes are then separated on a C18 column and detected using multiple reaction monitoring (MRM) mode with positive electrospray ionization. nih.gov This detection mode offers high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govresearchgate.net

The validation of these LC-MS/MS methods ensures their reliability for bioanalytical applications, adhering to regulatory guidelines for accuracy, precision, selectivity, and stability. nih.govfrontiersin.org For example, a validated method for bruceines D and E in rat plasma was successfully applied to a pharmacokinetic study, revealing that both compounds were rapidly absorbed. nih.gov

Table 2: Example of LC-MS/MS Parameters for Bruceine D & E Analysis in Rat Plasma

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 nih.gov |

| Mobile Phase | Acetonitrile (B52724) and deionized water with 0.1% formic acid (gradient) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Ionization | Electrospray Positive Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition (Bruceine D) | m/z 411.2 → 393.2 nih.gov |

| MRM Transition (Bruceine E) | m/z 395.2 → 377.2 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. unar.ac.idresearchgate.net While quassinoids like this compound are generally non-volatile and thus not suitable for direct GC-MS analysis without derivatization, GC-MS is highly applicable for characterizing the volatile components of Brucea javanica, particularly from its oil extract. researchgate.netbioline.org.brnih.gov

Application of Advanced Spectroscopic Techniques for Trace Analysis

The detection of trace amounts of this compound and other bioactive compounds is critical for various research applications. Advanced spectroscopic techniques offer the high sensitivity and specificity required for such analyses. solubilityofthings.comuliege.be

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for trace analysis due to its exceptional sensitivity and ability to provide structural information. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, allows for the accurate mass measurement of compounds, facilitating their identification even at low concentrations in complex mixtures. nih.gov

Fluorescence spectroscopy, while less commonly reported specifically for this compound, is another highly sensitive technique for trace analysis of molecules that exhibit fluorescence. solubilityofthings.com While quassinoids themselves may not be strongly fluorescent, derivatization techniques could potentially be employed to introduce a fluorophore, enabling their detection at very low levels.

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations. espublisher.com While it has lower sensitivity compared to fluorescence spectroscopy, techniques like Surface-Enhanced Raman Scattering (SERS) can significantly enhance the signal, making it suitable for trace detection. The application of these advanced spectroscopic methods is pivotal in uncovering the full chemical diversity of B. javanica and in detecting minor but potentially bioactive constituents. researchgate.netnih.gov

Quality Control and Standardization Methods for Brucea javanica Extracts

The chemical composition of herbal extracts can vary significantly due to factors like geographical origin, harvesting time, and processing methods. Therefore, robust quality control and standardization methods are essential to ensure the consistency and efficacy of Brucea javanica products. core.ac.uk

Chromatographic fingerprinting using HPLC is a powerful and widely accepted method for the quality assessment of herbal medicines. hilarispublisher.com An HPLC fingerprint provides a characteristic profile of the chemical constituents of an extract. By comparing the fingerprint of a sample to a standardized or reference fingerprint, the authenticity and quality of the material can be evaluated. hilarispublisher.com For B. javanica, HPLC fingerprinting can be used to simultaneously assess the presence and relative proportions of major quassinoids, including bruceosides and brusatol. hilarispublisher.com

The development of such methods involves establishing a standardized extraction procedure and chromatographic conditions. hilarispublisher.com The resulting chromatograms from different batches can then be compared using similarity analysis. This approach, combined with the quantitative determination of one or more active marker compounds like this compound, provides a comprehensive strategy for the quality control of B. javanica extracts. hilarispublisher.comsemanticscholar.org This ensures that different batches of the herbal medicine have a consistent chemical profile, which is crucial for reliable therapeutic outcomes.

Metabolomics and Fingerprinting Approaches in Brucea javanica Research

Metabolomics aims to provide a comprehensive and quantitative profile of all the metabolites in a biological system. In the context of Brucea javanica, metabolomics and chemical fingerprinting approaches are invaluable for understanding its complex phytochemistry. frontiersin.orgnih.gov

LC-MS-based metabolomics is a particularly powerful tool for this purpose. semanticscholar.orgrsc.org High-resolution mass spectrometry can detect a wide range of compounds in a single analysis. nih.gov For instance, a comprehensive profiling study of B. javanica seeds using HPLC-QTOF/MS led to the identification of 148 quassinoids, including 86 potentially new compounds. nih.gov Such studies utilize advanced data processing techniques, like modified mass defect filters, to rapidly screen for compounds of interest from the vast amount of data generated. nih.gov

These fingerprinting and metabolomics approaches are not limited to quassinoids. They have also been applied to identify other classes of compounds in B. javanica, such as indole (B1671886) alkaloids in the roots. semanticscholar.org This holistic view of the plant's chemical composition is crucial for discovering new bioactive compounds and for understanding the synergistic interactions between different constituents. Furthermore, these detailed chemical fingerprints can serve as a valuable resource for the quality control and standardization of B. javanica extracts, ensuring their chemical consistency. semanticscholar.orgresearchgate.net

Future Research Directions and Preclinical Translational Potential

Identification of Novel Preclinical Activities and Therapeutic Applications

While much of the research on Brucea javanica constituents centers on anti-cancer effects, the diverse traditional uses suggest a broader therapeutic potential for its compounds, including Bruceajavanin B. prota4u.orgnih.gov Future research should aim to uncover novel preclinical activities beyond its currently known properties.

Initial studies have shown that triterpenoids from Brucea javanica, such as Bruceajavanin A, dihydrobruceajavanin A, and this compound, exhibit inhibitory effects against the chloroquine-resistant K1 strain of Plasmodium falciparum in vitro. prota4u.org This anti-malarial activity warrants further in-depth investigation to determine the specific efficacy and mechanism of this compound.

Beyond its anti-malarial potential, the broad pharmacological effects of compounds from Brucea javanica, including anti-inflammatory and anti-viral activities, suggest that this compound could be a candidate for a wider range of therapeutic applications. nih.govnih.gov Preclinical screening against various disease models, such as inflammatory disorders and viral infections, is a logical next step. The plant's traditional use for skin conditions like warts and corns also points towards potential dermatological applications. prota4u.orgnih.gov

Exploration of Uncharacterized Molecular Mechanisms and Cellular Targets

A critical area for future research is the detailed elucidation of the molecular mechanisms and specific cellular targets of this compound. While research on other compounds from Brucea javanica, such as Brusatol (B1667952) and Bruceine D, has identified multiple signaling pathways involved in their anti-tumor effects, the specific pathways modulated by this compound remain largely uncharacterized. nih.gov

Investigations could focus on key cancer-related pathways that are often targeted by other Brucea javanica constituents. These include:

Apoptosis Induction: Examining the effect of this compound on mitochondrial and death receptor apoptosis pathways, including the regulation of proteins like Bcl-2, caspases, and c-FLIP. nih.govresearchgate.net

Cell Cycle Regulation: Investigating whether this compound can induce cell cycle arrest in cancer cells. magtechjournal.com

Signaling Pathways: Exploring its impact on major signaling cascades such as PI3K/Akt, STAT3, and JAK2/STAT3, which are known to be modulated by other compounds from the same plant. frontiersin.orgnih.gov

Identifying the precise molecular targets will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs.

Rational Design of Next-Generation this compound Analogs

Once the structure-activity relationship (SAR) of this compound is better understood, the rational design of next-generation analogs can commence. The goal of such design would be to enhance therapeutic efficacy, improve selectivity for target cells, and reduce potential off-target effects.

This process involves modifying the core structure of this compound to optimize its interaction with its molecular targets. Techniques such as computational modeling can be employed to predict how structural changes will affect binding affinity and activity. dntb.gov.ua The development of analogs could lead to compounds with improved pharmacological profiles, making them more suitable for clinical development.

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents (Preclinical)

A promising avenue for enhancing the therapeutic potential of this compound is through combination therapy. Investigating its synergistic effects with other phytochemicals or conventional chemotherapeutic agents could lead to more effective treatment strategies. mdpi.com

Synergy with other phytochemicals: Brucea javanica contains a complex mixture of bioactive compounds. nih.govscite.ai It is possible that the therapeutic effects observed with crude extracts are due to the synergistic interactions between these components. ljmu.ac.uk Preclinical studies could explore the combination of this compound with other compounds from Brucea javanica, such as quassinoids or other triterpenoids, to identify potentially synergistic or additive effects. researchgate.netnuevo-group.com

Synergy with conventional agents: Combining natural products with conventional chemotherapy can enhance treatment efficacy and potentially reduce drug resistance. mdpi.comfrontiersin.org Preclinical studies should investigate the combination of this compound with various chemotherapeutic drugs. jhoponline.comcancerresearch.org Such studies would assess whether this compound can sensitize cancer cells to conventional treatments, allowing for lower, less toxic doses of these agents. frontiersin.orgfrontiersin.org For example, research on other compounds from Brucea javanica has shown synergistic effects with drugs like cisplatin. magtechjournal.comresearchgate.net

Application of Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are powerful tools that can significantly accelerate research into this compound. uni-frankfurt.demdpi.com These technologies can be applied across various stages of drug discovery and development.

Computational Chemistry:

Molecular Modeling: Simulating the interaction of this compound with potential protein targets to predict binding affinity and elucidate its mechanism of action. schrodinger.com

Structure-Activity Relationship (SAR) Studies: Using computational methods to understand how the chemical structure of this compound relates to its biological activity, guiding the design of more potent analogs. csic.esnd.edu

Predicting Physicochemical Properties: Calculating properties such as solubility and bioavailability to aid in formulation development. kupdf.net

Artificial Intelligence:

Target Identification: AI algorithms can analyze vast biological datasets to predict novel molecular targets for this compound. nih.govnews-medical.net

Drug Screening: AI can be used for virtual screening of compound libraries to identify other molecules with similar activity profiles or to design novel analogs. mdpi.com

Predictive Modeling: Machine learning models can be trained to predict the efficacy and potential toxicity of this compound and its analogs, reducing the need for extensive and costly preclinical testing. nd.eduglobenewswire.com

By integrating these computational approaches, researchers can streamline the investigation of this compound, from mechanistic studies to the design of new therapeutic agents. epfl.ch

Advancements in Sustainable Production and Biosynthetic Engineering

For this compound to be a viable therapeutic agent, sustainable and scalable production methods are essential. Relying solely on extraction from its natural plant source may not be feasible for large-scale production and could have negative environmental impacts. bitetoothpastebits.com

Biosynthetic Engineering: Research into the biosynthetic pathway of triterpenoids in plants like Ailanthus altissima, which is in the same order as Brucea javanica, is paving the way for biosynthetic engineering. acs.org Elucidating the specific enzymes involved in the biosynthesis of this compound in Brucea javanica is a critical first step. Once the biosynthetic genes are identified, they could be transferred to a microbial host, such as yeast or bacteria, for heterologous production. This approach offers the potential for a more sustainable, scalable, and cost-effective production method.

Sustainable Manufacturing Practices: Beyond the initial production of the compound, the entire manufacturing process should adhere to principles of sustainability. This includes minimizing waste, using renewable energy sources, and employing green chemistry principles to reduce the environmental footprint of production. bitetoothpastebits.comneuralconcept.comnri-na.com

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Bruceajavanin B from Brucea javanica?

- Methodological Answer : this compound is isolated via solvent extraction (e.g., methanol or ethanol) followed by column chromatography using silica gel or reversed-phase HPLC. Characterization involves spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, with comparisons to published data .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₃₀H₄₈O₆) .

- X-ray Crystallography (if crystals are obtainable) to resolve stereochemistry .

Q. Which spectroscopic markers are critical for distinguishing this compound from structurally similar triterpenoids?

- Methodological Answer : Key markers include:

- ¹³C NMR signals for oxygenated carbons (e.g., carbonyl groups at δ ~200 ppm, hydroxyl-bearing carbons at δ 70–85 ppm) .

- ¹H NMR coupling patterns for olefinic protons (e.g., doublets integrating for two protons in the α,β-unsaturated ketone system) .

- Infrared (IR) spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro bioactivity models have been used to study this compound’s pharmacological potential?

- Methodological Answer : Common assays include:

- Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, HepG2), with IC₅₀ values calculated from dose-response curves .

- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α production in LPS-induced macrophages .

- Antiparasitic Activity : Growth inhibition assays against Plasmodium falciparum .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .

- Dose-Response Validation : Use multiple concentrations (e.g., 0.1–100 μM) to confirm potency thresholds .

- Comparative Meta-Analysis : Systematically review extraction protocols (e.g., plant origin, seasonal variation) and bioassay models .

Q. What strategies optimize the semi-synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modification : Acetylation of hydroxyl groups or hydrogenation of double bonds to assess impact on bioactivity .